![molecular formula C7H3ClF3N3 B1487564 8-Cloro-2-(trifluorometil)imidazo[1,2-a]pirazina CAS No. 611240-68-7](/img/structure/B1487564.png)

8-Cloro-2-(trifluorometil)imidazo[1,2-a]pirazina

Descripción general

Descripción

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H3ClF3N3 and its molecular weight is 221.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología Activación del Receptor GLP-1

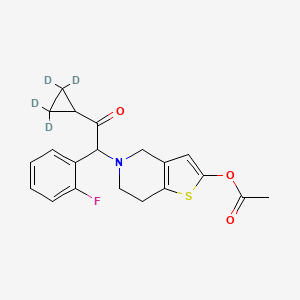

El compuesto se ha identificado como un posible activador del receptor del péptido 1 similar al glucagón (GLP-1R), mostrando efectos en el aumento de la secreción de GLP-1 y la mejora de la respuesta a la glucosa tanto en análisis in vitro como farmacológicos .

Síntesis Orgánica y Desarrollo de Fármacos

Imidazo[1,2-a]pirazina sirve como un andamiaje versátil en la síntesis orgánica y ha mostrado una actividad biológica multifacética, lo que indica su utilidad en el desarrollo de fármacos .

Optimización de la Síntesis

La investigación incluye la optimización de los métodos de síntesis, como la síntesis sin solventes de compuestos relacionados en condiciones específicas para obtener mejores rendimientos .

Actividad Analgésica y Antiplaquetaria

Se ha sintetizado y probado una serie de compuestos relacionados para determinar sus actividades analgésicas y antiplaquetarias, lo que indica posibles aplicaciones en el manejo del dolor y la salud cardiovascular .

Actividad Antibacteriana

Se han diseñado y sintetizado derivados del compuesto, mostrando actividad antibacteriana, lo cual es crucial para el desarrollo de nuevos antibióticos .

Investigación y Desarrollo

El compuesto se utiliza para fines de investigación y desarrollo, particularmente en la síntesis de otras entidades químicas .

Propiedades Plaguicidas

Se ha evaluado por sus propiedades plaguicidas, incluido el destino ambiental, la ecotoxicidad y los problemas de salud humana .

Síntesis Química

El compuesto está disponible para la síntesis personalizada a granel, lo que indica su importancia en varios procesos de fabricación química .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

Compounds with the imidazo[1,2-a]pyridine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Análisis Bioquímico

Cellular Effects

The effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby affecting cell growth and division . Furthermore, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding interaction may involve hydrogen bonding, hydrophobic interactions, or van der Waals forces . Additionally, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can vary over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . This compound can also affect metabolic flux, altering the levels of specific metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-6-13-4(7(9,10)11)3-14(6)2-1-12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJHKSUQZLPAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676952 | |

| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611240-68-7 | |

| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611240-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)